![molecular formula C13H11NO4S2 B3000069 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 1164116-77-1](/img/structure/B3000069.png)
2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a class of organic compounds of the heterocyclic aromatic series characterized by a ring structure composed of one oxygen atom and four carbon atoms . Thiazolidine is a heterocyclic organic compound that contains a ring of four carbon atoms, one nitrogen atom, and one sulfur atom. The compound you mentioned seems to be a complex derivative of these structures.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the formation of the thiazolidine ring, and the introduction of the allylidene group. The exact synthesis would depend on the specific reactions used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the thiazolidine ring, and the allylidene group. Furan rings can undergo reactions such as electrophilic aromatic substitution, while thiazolidine rings can participate in a variety of reactions depending on the substituents present .Scientific Research Applications
Anticancer and Antiangiogenic Effects
Compounds structurally related to 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, specifically thioxothiazolidin-4-one derivatives, have been synthesized and investigated for their anticancer and antiangiogenic properties. These derivatives significantly reduced tumor volume and cell number while increasing the lifespan of mice bearing Ehrlich Ascites Tumor (EAT). Their strong antiangiogenic effects suppressed tumor-induced endothelial proliferation, indicating potential for anticancer therapy through inhibition of tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction in Leukemia Cells
Further research into thiazolidinone compounds containing the furan moiety revealed their ability to exert antiproliferative activity in a stage-dependent and dose-dependent manner in human leukemia cell lines. These findings underscore the importance of the electron donating groups on the thiazolidinone moiety, with compounds demonstrating potent anticancer activity, suggesting a role in inducing cytotoxicity and apoptosis (Chandrappa et al., 2009).
Aldose Reductase Inhibition
Among the various pharmacological activities, (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, a class to which our compound is related, have shown promise as aldose reductase inhibitors. These inhibitors have significant potential in treating complications arising from diabetes, with certain derivatives being more potent than clinically used drugs like epalrestat. This suggests a pathway for developing new treatments for diabetic complications by inhibiting aldose reductase activity (Kučerová-Chlupáčová et al., 2020).
Antifibrotic and Anticancer Activity
Amino(imino)thiazolidinone derivatives have been synthesized and evaluated for their antifibrotic and anticancer activities. Some derivatives showed significant reduction in fibroblast viability without possessing anticancer effects, offering a potential route for antifibrotic therapy. These findings highlight the diverse biological activities of thiazolidinone derivatives and their potential in therapeutic applications (Kaminskyy et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S2/c1-8(12(16)17)14-11(15)10(20-13(14)19)6-2-4-9-5-3-7-18-9/h2-8H,1H3,(H,16,17)/b4-2+,10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQJXQLTYBPFIW-QXYPORFMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC=CC2=CC=CO2)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C=C/C2=CC=CO2)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.